N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
The compound N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 923233-41-4) is a pyrazolopyridine derivative with a molecular formula of C₁₉H₂₂N₄O₃ and a molecular weight of 354.4 g/mol . Its core structure consists of a bicyclic pyrazolo[4,3-c]pyridine scaffold substituted with a phenyl group at position 2, a propyl group at position 5, and a carboxamide-linked 2,2-dimethoxyethyl moiety at position 5. The dimethoxyethyl group enhances solubility compared to simpler alkyl chains, while the propyl substituent contributes to lipophilicity, balancing membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-4-10-23-12-15(19(25)21-11-17(27-2)28-3)18-16(13-23)20(26)24(22-18)14-8-6-5-7-9-14/h5-9,12-13,17H,4,10-11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFPRFILTMYOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps. The starting materials often include pyridine derivatives and various reagents to introduce the necessary functional groups. Common synthetic routes may involve:
Condensation Reactions: Combining pyridine derivatives with other organic compounds under controlled conditions.
Amidation: Forming the carboxamide group through reactions with amines and carboxylic acids.
Cyclization: Creating the pyrazolo[4,3-c]pyridine core through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Structural and Functional Analysis
Substituent Effects on Solubility and Bioavailability The 2,2-dimethoxyethyl group in the target compound improves aqueous solubility compared to analogs with a single methoxyethyl group (e.g., CAS 923233-41-4) . Ether linkages facilitate hydrogen bonding with water, which is critical for oral bioavailability.
Impact of Functional Groups on Biological Activity Carboxamide vs. Carboxylate: The carboxamide group in the target compound and KEV supports hydrogen bonding with enzyme active sites, a feature critical for kinase inhibition . In contrast, the carboxylate derivative (C₁₄H₁₁N₃O₃) is more polar but less likely to penetrate cellular membranes .
Synthetic Accessibility
- Compound 7f was synthesized with an 84% yield using a cyclocondensation reaction, demonstrating the feasibility of introducing heteroaromatic substituents .
- The target compound’s synthesis likely requires protective strategies for the dimethoxyethyl group, which may complicate scalability compared to simpler analogs .
Research Findings and Implications
- Antioxidant Potential: Analogous pyrazolopyridine derivatives (e.g., ) exhibit antioxidant activity by scavenging reactive oxygen species (ROS). The target compound’s dimethoxyethyl group may further enhance intracellular uptake, making it a candidate for oxidative stress-related therapies .
- Kinase Inhibition : Structural similarities to KEV suggest the target compound could modulate JAK or related kinases, though its propyl and dimethoxyethyl groups may alter selectivity .
Biological Activity
N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide, a compound characterized by its unique pyrazolo[4,3-c]pyridine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 356.42 g/mol. The structure features a pyrazolo-pyridine core that may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₃ |
| Molecular Weight | 356.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | 921881-83-6 |
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Mechanism of Action:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6 levels.
Research Findings:
- A study showed a reduction in paw edema in rats treated with the compound compared to controls.
- Histological analysis revealed decreased infiltration of inflammatory cells in tissues.
Neuroprotective Properties
Emerging evidence suggests that this compound may possess neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage.
Key Findings:
- The compound upregulates antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- It reduces markers of oxidative stress and inflammation in neuronal cultures exposed to neurotoxic agents.
Case Study 1: Antitumor Efficacy
In a controlled study involving human cancer cell lines (e.g., A549 lung carcinoma), treatment with varying concentrations of the compound resulted in:
- IC50 Values : 15 µM after 48 hours.
- Mechanistic Insights : Flow cytometry analysis confirmed increased apoptotic cells in treated groups.
Case Study 2: In Vivo Anti-inflammatory Activity
In a rat model of arthritis:
- Treatment Regimen : Daily administration of 10 mg/kg body weight for two weeks.
- Results : Significant reduction in joint swelling and pain scores compared to vehicle-treated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
